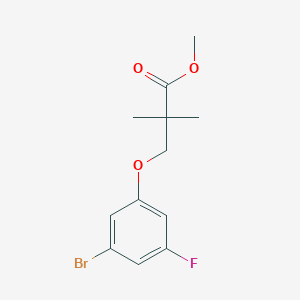
Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate
Übersicht
Beschreibung
Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate (MBFPD) is an organofluorine compound which is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). It is a versatile synthetic reagent with a wide range of applications in the pharmaceutical industry. MBFPD has been used to synthesize various drugs, including anti-inflammatory drugs, antifungal drugs, and antimicrobial drugs. It is also used as a catalyst in the synthesis of polymers and other materials. MBFPD is a highly reactive compound and has been used in the synthesis of many other compounds, including polymers and other materials.
Wirkmechanismus
Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate (Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate) is a highly reactive compound and is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The mechanism of action of Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate involves the formation of a covalent bond between the bromine and fluorine atoms, which then facilitates the reaction with other molecules. This reaction can be used to synthesize a variety of APIs and other compounds.
Biochemical and Physiological Effects
Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate (Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate) is a highly reactive compound and is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The biochemical and physiological effects of Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate depend on the specific API being synthesized. For example, the anti-inflammatory effects of Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate are due to its ability to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. The antifungal effects of Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate are due to its ability to inhibit the growth of fungi, while the antimicrobial effects are due to its ability to inhibit the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate (Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate) is a highly reactive compound and is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The advantages of using Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate in laboratory experiments include its high reactivity, low cost, and wide availability. In addition, it is relatively easy to handle and store. However, there are some limitations to using Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate in laboratory experiments. These include its hazardous nature, its high reactivity, and its limited shelf life.
Zukünftige Richtungen
In the future, the use of Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate (Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate) in the synthesis of various active pharmaceutical ingredients (APIs) is likely to continue to grow. In particular, Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate is likely to be used in the synthesis of newer, more complex APIs, such as peptides and proteins. Additionally, Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate may be used in the synthesis of other materials, such as polymers, nanomaterials, and other materials. Finally, Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate may be used in the synthesis of more efficient and cost-effective APIs.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate (Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate) is a versatile synthetic reagent with a wide range of applications in the pharmaceutical industry. It is used in the synthesis of various APIs, including anti-inflammatory drugs, antifungal drugs, and antimicrobial drugs. It is also used as a catalyst in the synthesis of polymers and other materials. Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate has been used in the synthesis of many other compounds, including polymers and other materials. In addition, it has been used in the synthesis of a variety of organic compounds, including heterocycles, polymers, and other materials.
Eigenschaften
IUPAC Name |
methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO3/c1-12(2,11(15)16-3)7-17-10-5-8(13)4-9(14)6-10/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKCPHTUYXQWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC(=CC(=C1)Br)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



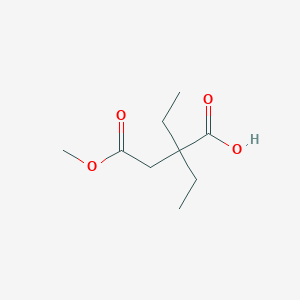
![2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1450329.png)
![2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1450331.png)
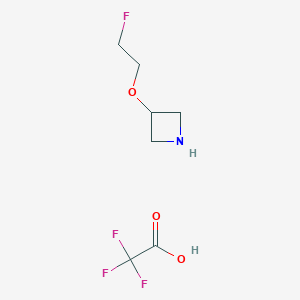
![2-[2-(Propan-2-yloxy)ethyl]oxirane](/img/structure/B1450333.png)
![8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1450335.png)
![2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride](/img/structure/B1450338.png)
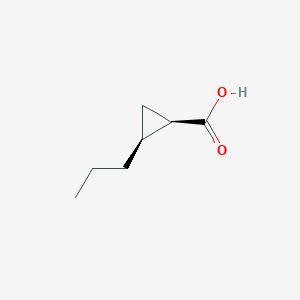
![(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1450341.png)

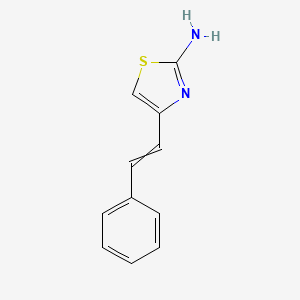

![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1450348.png)
